![molecular formula C13H17ClN2O2 B3372136 4-tert-butyl-N'-(2-chloroacetyl)benzohydrazide CAS No. 874594-88-4](/img/structure/B3372136.png)
4-tert-butyl-N'-(2-chloroacetyl)benzohydrazide
Overview
Description
4-tert-butyl-N’-(2-chloroacetyl)benzohydrazide is a compound that has been increasingly researched in recent years due to its potential applications. It has a molecular formula of C13H17ClN2O2 and a molecular weight of 268.74 g/mol .
Synthesis Analysis
The synthesis of 4-tert-butyl-N’-(2-chloroacetyl)benzohydrazide and its derivatives involves the condensation of aromatic aldehydes and commercially available 4- (tert-butyl)benzoic acid . All synthesized derivatives were characterized via spectroscopic techniques such as HREI-MS and 1H-NMR .Molecular Structure Analysis
The InChI code for 4-tert-butyl-N’-(2-chloroacetyl)benzohydrazide is 1S/C13H17ClN2O2/c1-13(2,3)10-6-4-9(5-7-10)12(18)16-15-11(17)8-14/h4-7H,8H2,1-3H3,(H,15,17)(H,16,18) .Chemical Reactions Analysis
While specific chemical reactions involving 4-tert-butyl-N’-(2-chloroacetyl)benzohydrazide are not mentioned in the search results, it’s worth noting that hydrazides play a vital role in making biologically active compounds in various fields of chemistry .Physical And Chemical Properties Analysis
4-tert-butyl-N’-(2-chloroacetyl)benzohydrazide is a powder that is stored at room temperature . It has a melting point of 114-118 degrees Celsius .Scientific Research Applications
Chemical Synthesis
4-tert-butyl-N’-(2-chloroacetyl)benzohydrazide is used in chemical synthesis . It can be used as a building block in the synthesis of various other compounds .
Urease Inhibition
A study has shown that derivatives of 4-tert-butyl-N’-(2-chloroacetyl)benzohydrazide have been synthesized and evaluated for their urease inhibition properties . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibitors have potential applications in the treatment of certain diseases .
Drug Discovery
The urease inhibitory activity of these compounds suggests potential applications in drug discovery . Specifically, they could be used in the development of new drugs for the treatment of diseases related to urease activity .
Molecular Docking Studies
These compounds can also be used in in silico (computer simulation) molecular modeling analysis . This can help researchers understand the interactions between these compounds and their target enzymes, aiding in the design of more effective drugs .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-tert-butyl-N’-(2-chloroacetyl)benzohydrazide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-tert-butyl-N’-(2-chloroacetyl)benzohydrazide . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and activity. For instance, the compound is stable at room temperature .
properties
IUPAC Name |
4-tert-butyl-N'-(2-chloroacetyl)benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)10-6-4-9(5-7-10)12(18)16-15-11(17)8-14/h4-7H,8H2,1-3H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEKYRASPNSQDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701182806 | |
Record name | 4-(1,1-Dimethylethyl)benzoic acid 2-(2-chloroacetyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701182806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N'-(2-chloroacetyl)benzohydrazide | |
CAS RN |
874594-88-4 | |
Record name | 4-(1,1-Dimethylethyl)benzoic acid 2-(2-chloroacetyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874594-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,1-Dimethylethyl)benzoic acid 2-(2-chloroacetyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701182806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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